Cas no 2138234-31-6 (3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine)

3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine structure
2138234-31-6 structure
商品名:3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
CAS番号:2138234-31-6
MF:C8H7BrN4O2S
メガワット:303.135778665543
CID:5892850
PubChem ID:165478143

3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
    • EN300-1074584
    • 2138234-31-6
    • インチ: 1S/C8H7BrN4O2S/c1-16(14,15)6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3
    • InChIKey: XVIZFZISWXLMSD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(N=N1)N1C=C(C=N1)S(C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 301.94731g/mol
  • どういたいしつりょう: 301.94731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1074584-1.0g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6
1g
$857.0 2023-06-10
Enamine
EN300-1074584-0.25g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1074584-10.0g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6
10g
$3683.0 2023-06-10
Enamine
EN300-1074584-0.05g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1074584-5.0g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6
5g
$2485.0 2023-06-10
Enamine
EN300-1074584-5g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
5g
$2650.0 2023-10-28
Enamine
EN300-1074584-1g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
1g
$914.0 2023-10-28
Enamine
EN300-1074584-10g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
10g
$3929.0 2023-10-28
Enamine
EN300-1074584-2.5g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1074584-0.5g
3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine
2138234-31-6 95%
0.5g
$877.0 2023-10-28

3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine 関連文献

3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazineに関する追加情報

Professional Introduction to 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine (CAS No. 2138234-31-6)

3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine, a compound with the chemical identifier CAS No. 2138234-31-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of both bromine and methanesulfonyl substituents on the pyridazine ring, coupled with the integration of a pyrazole moiety, endows this molecule with distinct chemical properties that make it a promising candidate for further investigation.

The compound's structure, characterized by a pyridazine core functionalized with a bromo group at the 3-position and a 4-methanesulfonyl-substituted pyrazole at the 6-position, suggests potential utility in medicinal chemistry. Pyridazine derivatives have been widely studied for their biological activity, often exhibiting properties relevant to inflammation, metabolism, and signal transduction pathways. The methanesulfonyl group, in particular, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.

Recent research has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. Among these, pyridazine derivatives have shown promise in various pharmacological contexts. For instance, studies have demonstrated that certain pyridazine-based compounds can modulate enzyme activity and interact with biological targets in ways that may lead to new treatments for neurological disorders, cardiovascular diseases, and cancer. The introduction of halogenated substituents, such as the bromo group in 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine, further enhances its potential by improving lipophilicity and facilitating cellular uptake.

The synthesis of 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include halogenation of the pyridazine ring followed by nucleophilic substitution with the methanesulfonyl-substituted pyrazole. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to optimize the process and minimize side products.

In terms of biological activity, preliminary studies on 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine have revealed intriguing properties that warrant further exploration. The compound has been tested for its interaction with various enzymes and receptors, showing potential as an inhibitor of certain kinases and transcription factors. These interactions are critical for understanding its mechanism of action and identifying possible therapeutic applications.

The integration of computational methods into drug discovery has significantly accelerated the evaluation of novel compounds like 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine. Molecular docking simulations have been used to predict binding affinities and identify potential target proteins. These simulations not only provide insights into the compound's mode of action but also help in designing derivatives with improved efficacy and selectivity.

Future research directions for 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridazine include exploring its pharmacokinetic profile and conducting preclinical studies to assess its safety and efficacy. The compound's unique structural features make it an attractive candidate for developing new drugs targeting complex diseases. Additionally, modifications to its core structure could lead to novel analogs with enhanced properties suitable for different therapeutic indications.

The impact of this compound on pharmaceutical research underscores the importance of innovative approaches in drug development. By leveraging advances in synthetic chemistry, computational biology, and medicinal chemistry, researchers can uncover new opportunities for therapeutic intervention. The study of 3-bromo-6-(4-methanesulfonyl-1H-pyrazol-1-y]pyridazine exemplifies how interdisciplinary collaboration can drive progress in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.